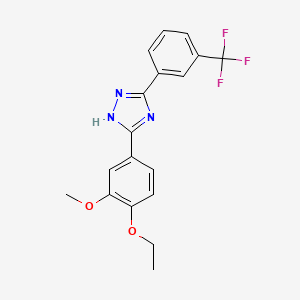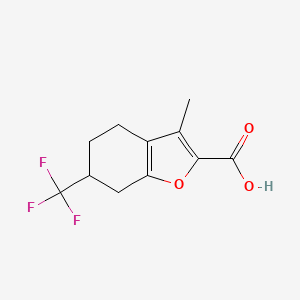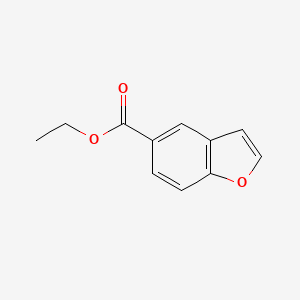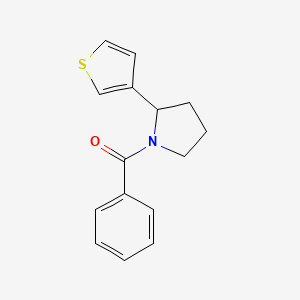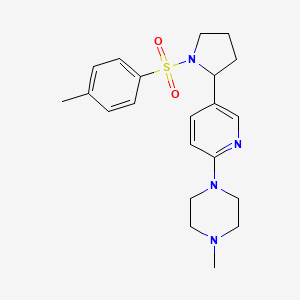
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridine and a tosylpyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multiple steps:
Formation of the Tosylpyrrolidine Moiety: This can be achieved by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The tosylpyrrolidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperazine Ring: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with 1-methylpiperazine under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperidine
- 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine
Uniqueness: 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific substitution pattern and the presence of both piperazine and tosylpyrrolidine moieties. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C21H28N4O2S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1-methyl-4-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C21H28N4O2S/c1-17-5-8-19(9-6-17)28(26,27)25-11-3-4-20(25)18-7-10-21(22-16-18)24-14-12-23(2)13-15-24/h5-10,16,20H,3-4,11-15H2,1-2H3 |
Clé InChI |
PQHUSTOYYHCGAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)

![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
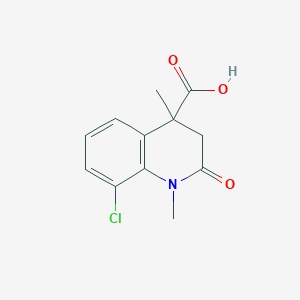
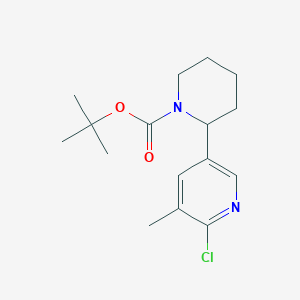
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
![4-Methoxybenzo[d]isoxazole](/img/structure/B15058450.png)
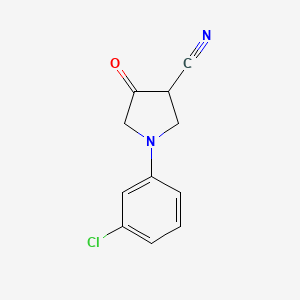
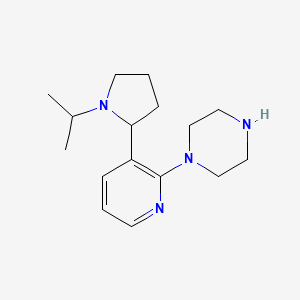
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
